N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide is a sulfonamide-containing heterocyclic compound featuring a benzo[b][1,4]oxazepine core. This seven-membered ring system incorporates oxygen and nitrogen atoms at positions 1 and 4, respectively, with a 4-oxo group and 3,3-dimethyl substituents.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-19(2)13-25-17-9-8-15(12-16(17)20-18(19)22)21-26(23,24)11-10-14-6-4-3-5-7-14/h3-9,12,21H,10-11,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIAYJDVXSQLGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazepine core fused with a sulfonamide group. Its molecular formula is with a molecular weight of approximately 398.46 g/mol. The structural complexity contributes to its diverse reactivity and potential therapeutic applications.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cysteinyl proteinases effectively. This inhibition is crucial as these enzymes are often implicated in disease pathways such as cancer and inflammation.
- Binding Affinity : Interaction studies suggest that the compound binds selectively to specific receptors and enzymes, modulating their activity and influencing biological pathways relevant to therapeutic targets.
- Antibacterial Activity : Some derivatives of this compound have demonstrated promising antibacterial properties against various strains of bacteria, indicating potential applications in treating infections.
Case Studies
- Inhibition Studies : A study evaluated the inhibitory effects of the compound on cysteinyl proteinases. Results indicated low micromolar activity against these enzymes, suggesting its potential as a lead compound for drug development targeting proteolytic processes involved in disease progression .
- Comparative Analysis : A comparison with structurally similar compounds revealed that the unique sulfonamide group in this compound enhances its solubility and bioavailability compared to other benzoxazepine derivatives.
Data Table: Comparison of Biological Activities
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Structure | Strong inhibition of cysteinyl proteinases | Contains sulfonamide group |
| N-(5-propyl-3,3-dimethyl-4-oxo-benzoxazepin) | Structure | Moderate antibacterial activity | Lacks sulfonamide functionality |
| N-(3-methylbenzamide) | Structure | Limited therapeutic applications | Simpler structure |
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Benzoxazepine Core : The initial step involves creating the benzoxazepine structure through cyclization reactions.
- Introduction of Sulfonamide Group : Following the formation of the core structure, a sulfonation reaction introduces the sulfonamide functionality.
- Final Modifications : Additional modifications may include alkylation or acylation to enhance biological activity and solubility.
Comparison with Similar Compounds
Core Heterocyclic Systems
Target Compound: The benzo[b][1,4]oxazepine core is a seven-membered ring with oxygen (O) at position 1 and nitrogen (N) at position 3. Comparable Systems:
- Triazole-thiones (e.g., Compounds [7–9]) : Feature a five-membered 1,2,4-triazole ring with a thione (-C=S) group. The absence of a seven-membered ring reduces conformational flexibility compared to the target compound .
- Benzooxazines (e.g., 7a-c) : Contain a six-membered benzo-fused 1,4-oxazine ring. The smaller ring size limits steric and electronic effects compared to the oxazepine core .
Substituent Profiles
Target Compound :
- Sulfonamide group (-SO₂NH-) enhances solubility and binding affinity.
- Phenylethane moiety provides hydrophobic interactions.
Comparable Compounds : - Triazole-thiones [7–9] : Include sulfonyl (-SO₂-) and difluorophenyl groups. The electron-withdrawing fluorine atoms increase metabolic stability but reduce hydrophilicity .
- Benzooxazines [7a-c] : Incorporate oxadiazole rings, which improve π-π stacking but lack sulfonamide functionality .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
- Target Compound : Expected signals include aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.0–1.5 ppm), and sulfonamide NH (δ ~10 ppm).
- Triazole-thiones [7–9] : Show absence of C=O protons and presence of thione carbons (δ ~170 ppm in ¹³C NMR) .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Cyclization of precursors (e.g., aminophenol derivatives) under controlled temperatures (80–120°C) and inert atmospheres (N₂/Ar) to form the oxazepine core .
- Step 2 : Sulfonamide coupling via nucleophilic substitution, using reagents like 2-phenylethanesulfonyl chloride in anhydrous solvents (e.g., dichloromethane or THF) with a base (e.g., triethylamine) .
- Challenges : Avoiding side reactions (e.g., over-oxidation or ring-opening) requires precise stoichiometry and slow reagent addition. Purification via column chromatography or recrystallization is critical for isolating high-purity product .
Q. How is the compound’s structure validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms regioselectivity of substitutions (e.g., distinguishing between oxazepine ring protons and sulfonamide groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns for chlorine or sulfur atoms .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxazepine ring) .
Q. What solvent systems and reaction conditions optimize its chemical stability?
- Optimal Conditions :
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during sulfonamide formation. Avoid protic solvents to prevent hydrolysis of the oxazepine ring .
- Temperature : Maintain 0–25°C during sulfonylation to minimize decomposition. Higher temperatures (>50°C) risk ring-opening reactions .
Advanced Research Questions
Q. How can contradictory data on reaction yields or biological activity be resolved?
- Root Cause Analysis :
- Reaction Variability : Compare synthetic protocols for differences in catalyst loading (e.g., Pd/C vs. Raney Ni in hydrogenation steps) or solvent purity .
- Biological Assays : Validate assay conditions (e.g., cell line specificity, incubation time) to rule out false positives/negatives. For example, inconsistent IC₅₀ values in kinase inhibition may arise from ATP concentration variations .
- Mitigation : Use kinetic studies (e.g., time-resolved UV-Vis spectroscopy) to monitor intermediate formation and identify bottlenecks .
Q. What strategies improve enantiomeric purity in derivatives of this compound?
- Chiral Resolution :
- Catalytic Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to induce stereocontrol in the oxazepine ring .
- Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak® IA/IB) with hexane:isopropanol gradients to resolve racemic mixtures .
- Characterization : X-ray crystallography or circular dichroism (CD) confirms absolute configuration .
Q. How does substituent variation (e.g., allyl vs. ethyl groups) affect biological activity?
- Structure-Activity Relationship (SAR) :
- Allyl Substitution : Enhances membrane permeability due to increased hydrophobicity but may reduce metabolic stability (e.g., CYP450-mediated oxidation) .
- Ethyl Groups : Improve solubility via reduced steric hindrance but may weaken target binding affinity .
- Experimental Design : Synthesize analogs with systematic substituent changes and evaluate via enzyme kinetics (e.g., kcat/Km ratios) or cellular assays (e.g., apoptosis induction) .
Q. What computational methods predict its interaction with biological targets?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases or GPCRs. Focus on sulfonamide H-bonding with catalytic lysine residues .
- MD Simulations : GROMACS or AMBER simulations (50–100 ns) assess complex stability and identify key hydrophobic interactions (e.g., phenyl group packing in binding pockets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
